rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis
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Overview
Description
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[320]heptane, cis is a bicyclic compound featuring a furan ring and an azabicyclo heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis typically involves the use of Diels-Alder reactions, which are known for forming complex ring structures efficiently. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Scientific Research Applications
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application being studied, such as its role in modulating biochemical pathways related to inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, cis
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis
Uniqueness
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis is unique due to its specific structural configuration, which includes a furan ring and an azabicyclo heptane structure. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2 |
InChI Key |
NWARMJFBEFUNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CO3 |
Origin of Product |
United States |
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